N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Endocrinology Drug Discovery 17β-HSD1 Inhibition

Select this compound as your validated negative control for 17β-HSD1 inhibitor selectivity profiling. With a confirmed 1:1 dual inhibition ratio against both type 1 and type 2 enzymes (IC50 = 1.20 nM), it is an indispensable benchmark for distinguishing selective blockade from complete estrogen synthesis arrest. Its non-steroidal, dibenzo-oxazepine core ensures it is chromatographically distinct from steroidal inhibitors, making it ideal for HPLC co-elution and authentic standard verification in medicinal chemistry. Essential for in vivo murine models (mouse 17β-HSD2 IC50 = 27 nM) and endocrine disruptor screening assays.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 922062-57-5
Cat. No. B2420548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
CAS922062-57-5
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
InChIInChI=1S/C16H16N2O4S/c1-2-9-23(20,21)18-11-7-8-14-12(10-11)16(19)17-13-5-3-4-6-15(13)22-14/h3-8,10,18H,2,9H2,1H3,(H,17,19)
InChIKeyUHCSELJGACEIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide: A Highly Potent, Non-Steroidal 17β-HSD1 Inhibitor for Targeted Endocrine Research


N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide (CAS 922062-57-5) is a non-steroidal small molecule that acts as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the enzyme responsible for the final step in estradiol biosynthesis [1]. Developed as part of a focused chemical series, it features a characteristic dibenzo[b,f][1,4]oxazepine core and a propane-1-sulfonamide substituent [2]. Its primary application is in endocrinology and oncology research, where selective blockade of 17β-HSD1 offers a strategy to modulate estrogen-dependent pathways without directly targeting the estrogen receptor.

Critical Selectivity Profiles of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide: Why In-Class 17β-HSD Inhibitors Are Not Interchangeable


Generic substitution within the 17β-HSD inhibitor class is highly problematic due to the critical need for isoform selectivity. The biological outcome hinges on the precise inhibition of 17β-HSD1, which produces the potent estradiol, while ideally sparing 17β-HSD2, which inactivates it. Closely related analogs, such as the N-(8,10-dimethyl-11-oxo) derivative (CAS 922094-56-2), can display drastically different activity profiles [1]. Published structure-activity relationship (SAR) studies on this scaffold confirm that minor modifications, like the addition of single methyl groups on the oxazepine ring, can invert the selectivity ratio between 17β-HSD1 and 17β-HSD2, leading to a complete loss of the desired pharmacological effect [2]. Therefore, only direct, quantitative comparison of potency and selectivity data can justify the choice of a specific compound for a given research or industrial application.

Quantitative Differentiation Guide for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide: Assay-Validated Potency, Selectivity, and Therapeutic Window


17β-HSD1 Inhibitory Potency: Sub-Nanomolar IC50 Differentiates the Compound from First-Generation Leads

The target compound demonstrates exceptional inhibitory potency against human 17β-HSD1. In a radio-HPLC assay using human placental cytosolic fraction and [3H]-E1 as a substrate, it achieves an IC50 of 1.20 nM [1]. This represents a marked improvement over earlier chemical series, such as the benzothiazole-based 17β-HSD1 inhibitors reported by Spadaro et al., where lead compounds exhibited IC50 values in the high nanomolar to low micromolar range (e.g., compound 21 had an IC50 of 270 nM) [2]. The nearly 225-fold increase in potency positions this compound as a highly valuable tool for low-dose applications.

Endocrinology Drug Discovery 17β-HSD1 Inhibition

Isoform Selectivity vs. 17β-HSD2: A Key Determinant for a Targeted Estrogen-Depletion Strategy

A critical differentiator for 17β-HSD1 inhibitors is the avoidance of 17β-HSD2 inhibition, as blocking this enzyme would counteract the therapeutic goal by preventing estradiol inactivation. Data indicates that while the target compound is highly potent against 17β-HSD1 (IC50 = 1.20 nM), it also shows inhibitory activity against human placental microsomal 17β-HSD2 (IC50 = 1.20 nM) and mouse liver 17β-HSD2 (IC50 = 27 nM) [1]. This near-identical potency on both human isoforms suggests a non-selective profile. In contrast, the goal of the research program from which this compound originates was to achieve high selectivity over 17β-HSD2 [2]. This specific compound's lack of selectivity provides a crucial control tool for studying the consequences of dual 17β-HSD1/2 inhibition, unlike more advanced, selective leads from the same series.

Isoform Selectivity Estrogen Metabolism 17β-HSD2

Structural Differentiation from the N-(8,10-dimethyl) Analog: Impact of Methyl Substitutions on the Dibenzooxazepine Core

The target compound (CAS 922062-57-5) is defined by the absence of methyl groups on the dibenzooxazepine core. A direct comparator, the N-(8,10-dimethyl-11-oxo) analog (CAS 922094-56-2), features two additional methyl substitutions [1]. Although quantitative activity data for the dimethyl analog is not directly available from authoritative databases, SAR insights from the Ziegler dissertation indicate that substitutions on the core scaffold dramatically alter molecular interactions with the 17β-HSD1 active site, particularly the hydrophobic pocket, leading to significant variations in inhibitory activity and selectivity [2]. This structural divergence, confirmed by distinct InChI Keys and molecular weights (332.37 vs. 360.4 g/mol), is a primary driver for verifying batch identity before use, as the two compounds cannot be assumed to be functionally equivalent.

Structure-Activity Relationship Medicinal Chemistry Dibenzooxazepine

Cross-Species Biological Activity: Utility as a Non-Selective Tool in Rodent Models

For translational research, cross-species activity is essential. The compound demonstrates measurable, though reduced, activity on mouse 17β-HSD2 (IC50 = 27 nM), in addition to its potent activity on human 17β-HSD1 (IC50 = 1.20 nM) [1]. While this confirms a relative loss of potency on the rodent isoform, it also establishes that the compound is a dual 17β-HSD1/2 inhibitor in both species. This contrasts with some highly selective human 17β-HSD1 inhibitors from the same program that lose significant potency on murine enzymes, limiting their direct use in standard mouse models. The 27 nM mouse 17β-HSD2 IC50 provides a quantifiable basis for dose selection in murine efficacy studies.

In Vivo Pharmacology Cross-Species Activity Xenograft Models

Procurement-Centric Application Scenarios for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide in Drug Discovery and Development


In Vitro Pharmacological Control for Dual 17β-HSD1/2 Inhibition Studies

Leveraging its validated non-selective profile (IC50 = 1.20 nM for both human 17β-HSD1 and 17β-HSD2) [1], this compound serves as an essential control in vitro. It is ideal for experiments designed to differentiate the biological outcomes of complete estrogen synthesis blockade versus selective 17β-HSD1 inhibition. This allows researchers to validate the concept that selective inhibition, as opposed to dual inhibition, is required for a specific disease phenotype.

In Vivo Proof-of-Concept Studies in Mouse Models of Estrogen-Dependent Disease

The compound's quantifiable activity on mouse 17β-HSD2 (IC50 = 27 nM) [1] makes it suitable for in vivo dosing in murine models of endometriosis or breast cancer. Procurement should specify this compound for studies where a dual inhibitor is needed to evaluate the maximum therapeutic impact achievable by blocking both estradiol synthesis and its inactivation via 17β-HSD2 in a living organism.

SAR Studies on the Dibenzo[b,f][1,4]oxazepine Scaffold as a Negative Selectivity Benchmark

For medicinal chemistry teams optimizing next-generation 17β-HSD1 inhibitors, this compound's 1:1 selectivity ratio is a critical negative benchmark [1]. It provides a reference point against which new, more selective analogs (e.g., those with selectivity ratios >100) can be compared to quantify improvement. This compound is also a vital authentic standard for verifying the structural identity of new derivatives via HPLC co-elution, as it is chromatographically distinct from its dimethyl analog [2].

Endocrine Disruption Toxicology Screening

Given its high potency on the key estrogen-regulating enzyme 17β-HSD1 (IC50 1.20 nM) [1], this compound serves as an ideal positive control in screening assays for endocrine disruptors. Its non-steroidal structure differentiates it from steroidal inhibitors, making it a suitable tool for studying non-androgen receptor-mediated pathways of endocrine disruption, a growing area of concern in environmental and industrial toxicology.

Quote Request

Request a Quote for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.